molecular formula C12H9N3 B13668422 Benzo[g]quinazolin-2-amine

Benzo[g]quinazolin-2-amine

Cat. No.: B13668422
M. Wt: 195.22 g/mol
InChI Key: YMPMCCNILFHFEN-UHFFFAOYSA-N
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Description

Benzo[g]quinazolin-2-amine is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This benzo[g]quinazoline derivative is characterized by its fused aromatic ring system and a 2-amine functional group, making it a valuable intermediate for the synthesis of diverse biologically active molecules. Researchers are actively investigating this compound and its derivatives for their significant pharmacological potential. Recent studies highlight its promising antifungal activity , particularly against Candida albicans , with some derivatives demonstrating efficacy comparable to standard drugs like fluconazole by inhibiting the fungal enzyme sterol 14-α demethylase (CYP51) . Furthermore, it exhibits notable antiviral properties , showing effectiveness against a range of viruses including coxsackievirus B4 (CVB4), adenovirus type 7, and bacteriophage phiX174 . The core benzo[g]quinazoline structure is also a subject of interest in cytotoxicity and anticancer studies, with closely related analogues showing selective activity against various human cancer cell lines . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[g]quinazolin-2-amine

InChI

InChI=1S/C12H9N3/c13-12-14-7-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H,(H2,13,14,15)

InChI Key

YMPMCCNILFHFEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=NC(=N3)N

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 3-Amino-2-naphthoic Acid with Isothiocyanates

One of the most reported synthetic routes involves the reaction of 3-amino-2-naphthoic acid with ethyl(phenethyl)isothiocyanate under reflux in dimethylformamide (DMF) in the presence of triethylamine as a base catalyst. This method yields benzo[g]quinazoline derivatives, including this compound, in good yields (typically 60-80%) after 3–5 hours of refluxing.

Reaction Scheme:

  • 3-amino-2-naphthoic acid + ethyl(phenethyl)isothiocyanate → this compound derivatives

Conditions:

  • Solvent: DMF
  • Base: Triethylamine
  • Temperature: Reflux
  • Time: 3–5 hours

Subsequent modifications:

  • S-alkylation of the obtained benzo[g]quinazolines with alkyl or heteroalkyl halides in the presence of potassium carbonate at 90 °C for 20 hours produces S-alkylated derivatives.

  • Hydrazinolysis of this compound in boiling DMF yields hydrazine-substituted analogues.

Cyclization Using Guanidinium Carbonate and Naphthyl Derivatives

Another efficient approach involves the cyclization of naphthyl-based intermediates with guanidinium carbonate in N,N-dimethylacetamide (DMA) at elevated temperatures (150 °C) for prolonged periods (around 16 hours). This method produces this compound with moderate to good yields (~63%).

Procedure Highlights:

  • Starting material: Naphthyl intermediate (e.g., 2-aminonaphthalene derivatives)
  • Reagent: Guanidinium carbonate
  • Solvent: DMA
  • Temperature: 150 °C
  • Time: 16 hours

Workup:

  • Reaction mixture poured into ice water to precipitate the product
  • Filtration and drying yield the target compound

Palladium-Catalyzed Buchwald–Hartwig Amination for N-Aryl Derivatives

For N-aryl substituted benzo[g]quinazolin-2-amines, palladium-catalyzed Buchwald–Hartwig cross-coupling reactions have been employed. This method couples this compound with aryl halides in the presence of a palladium catalyst, ligand (e.g., Xantphos), and a base (cesium carbonate) under inert atmosphere at elevated temperatures (100 °C) for 16 hours.

Typical Reaction Conditions:

Component Amount (equiv)
This compound 1.0 equiv
Aryl halide (e.g., bromobenzene) 1.5 equiv
Pd2(dba)3 (Pd catalyst) 0.1 equiv
Xantphos (ligand) 0.2 equiv
Cesium carbonate (base) 3.0 equiv
Solvent 1,4-dioxane
Temperature 100 °C
Time 16 hours

Outcome:

  • Target N-aryl benzo[g]quinazolin-2-amines obtained in 60–70% isolated yields after chromatographic purification.

Comparative Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield (%) Notes
3-Amino-2-naphthoic acid + ethyl(phenethyl)isothiocyanate reflux in DMF 3-amino-2-naphthoic acid, ethyl(phenethyl)isothiocyanate Triethylamine, DMF, reflux 3–5 h 60–80 Good yields, versatile for derivatives
Cyclization with guanidinium carbonate Naphthyl intermediate Guanidinium carbonate, DMA, 150 °C, 16 h ~63 Moderate yield, high temperature required
Buchwald–Hartwig amination This compound, aryl halide Pd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane, 100 °C, 16 h 60–70 Efficient for N-aryl derivatives
Condensation of naphthalene-2,3-diamine with α-haloketones (related) Naphthalene-2,3-diamine, α-haloketone Sodium acetate, methanol, reflux, then acetic anhydride reflux Variable More common for quinoxaline analogs

Research Findings and Analytical Data

  • Spectroscopic Characterization: Infrared (IR) spectra typically show characteristic NH stretching bands near 3200–3300 cm⁻¹ for amino-substituted compounds. Nuclear Magnetic Resonance (NMR) spectra confirm the aromatic and amino proton environments, with ¹H-NMR signals between 6.5–9.0 ppm and ¹³C-NMR supporting the fused ring system.

  • Biological Activity Correlation: Synthesized this compound derivatives have demonstrated antifungal activity against Candida albicans and cytotoxicity against various cancer cell lines, indicating the biological relevance of these synthetic methods.

  • Molecular Docking Studies: Some derivatives exhibit strong binding affinities to biological targets such as topoisomerase II and VEGFR-2, supporting the synthetic efforts to access these compounds for drug discovery.

Chemical Reactions Analysis

Types of Reactions: Benzo[g]quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.

    Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline-2,4-diones .

Scientific Research Applications

Benzo[g]quinazolin-2-amine is a chemical compound with applications in medicinal chemistry, particularly as an antiviral and anticancer agent . Research indicates that derivatives of benzo[g]quinazolines exhibit a range of biological activities, making them valuable for therapeutic development .

Scientific Research Applications

Antiviral Activity:

  • Benzo[g]quinazolines have demonstrated effectiveness against various viruses, including hepatitis A and C viruses (HAV and HCV), herpes simplex virus (HSV1 and 2), and coxsackievirus 4 (CVB4) .
  • In vitro studies have explored the antiviral potential of 2-thioxo-benzo[g]quinazolines against the human rotavirus Wa strain, revealing that substitutions at positions 2 and 3 on the benzoquinazoline nucleus influence their pharmacological effects . Specifically, substitutions at position 3 with aliphatic or aromatic groups, and at position 2 with benzyl groups bearing electron-donating or withdrawing groups, can enhance inhibitory effects .
  • Research has also focused on the effectiveness of benzoquinazoline derivatives against adenovirus type 7 and bacteriophage phiX174, using molecular docking to understand the interactions between small molecules and target proteins .

Anticancer Activity:

  • Sulphonamide benzoquinazolinones have been synthesized and evaluated for cytotoxic activity against the MDA-MB-231 cell line .
  • These compounds have been designed as dual EGFR/HER2 inhibitors, with evaluations of their apoptotic activity through caspase-3 activation, Bax and Bcl2 expression levels, cell cycle analysis, and radio-sensitizing activity . Molecular docking studies have confirmed their mechanism of action by binding to EGFR and HER2 receptors .

Antimicrobial and Anti-inflammatory Activities:

  • Quinazolinone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antibacterial, and antifungal properties .
  • Studies have focused on synthesizing benzoxazinone and quinazolinone derivatives to assess their antimicrobial and anti-inflammatory activities, with many compounds showing significant activity comparable to standard control drugs .

** tables of Benzo[g]Quinazoline Derivatives and Their Activities**

Compound ClassActivity
2-Thioxo-benzo[g]quinazolinesEffective against hepatitis A and C viruses (HAV and HCV), herpes simplex virus (HSV1 and 2), and coxsackievirus 4 (CVB4)
Sulphonamide benzoquinazolinonesCytotoxic against the MDA-MB-231 cell line; act as dual EGFR/HER2 inhibitors, inducing apoptosis through caspase-3 activation and affecting Bax and Bcl2 expression levels .
Benzoxazinone and quinazolinone derivativesAntimicrobial, anti-inflammatory, anticancer, antibacterial, antifungal, and adenosine receptor antagonistic activities .

Case Studies

Comparison with Similar Compounds

Table 1: Comparison of Benzoquinazolin-2-amine Isomers

Property Benzo[h]quinazolin-2-amine Benzo[g]quinazolin-2-amine (Inferred)
Melting Point (°C) 194–196 Not reported
Synthetic Yield 3–8% Unknown
Key Applications Kinase inhibition Hypothesized anticancer activity

Saturated vs. Unsaturated Cores: 5,6-Dihydro Modifications

The introduction of a saturated 5,6-dihydro moiety in benzoquinazolines enhances conformational flexibility and hydrophobic interactions:

  • 5,6-Dihydrobenzo[h]quinazolin-2-amine : This derivative (ARQ 523) binds to the autoinhibited conformation of FGFR1 kinase, forming bidentate interactions with the hinge region and occupying a hydrophobic cleft . Its orthogonal phenyl substituent engages Val561, a gatekeeper residue, enabling selective kinase inhibition .

Table 2: Impact of Ring Saturation on Bioactivity

Compound Target IC₅₀/Kd Key Interaction
5,6-Dihydrobenzo[h]quinazolin-2-amine FGFR1 kinase <100 nM Hydrophobic cleft binding
Benzo[h]quinazolin-2-amine Not reported

Table 3: Substituent Impact on Physical Properties

Compound Substituent Yield (%) Melting Point (°C)
Benzo[h]quinazolin-2-amine (12a) None 3–8 194–196
6-Bromobenzo[h]quinazolin-2-amine (12b) Br at C6 4–25 223–225
N-(3-Bromobenzyl)-4-methylquinazolin-2-amine (3al) Br, Me, Bn 79 114–115

Q & A

Q. What are the common synthetic routes for Benzo[g]quinazolin-2-amine, and how are they optimized for yield?

this compound derivatives are synthesized via Friedlaender Annulation , involving copper-mediated N-arylation of formyl naphthylamines. Key steps include cyclization under basic conditions (e.g., K2_2CO3_3 in ethanol) and purification via chromatography. Yields vary significantly (3–85%) depending on substituents and reaction conditions. For example, N-(Benzo[h]quinolin-6-yl)formamide (13a) achieves 70% yield, while brominated derivatives (14a/b) reach 85% under reflux . Optimization strategies include adjusting reaction time, temperature (e.g., 70°C for brominated derivatives), and solvent polarity.

Q. How is this compound characterized in synthetic chemistry?

Characterization involves:

  • Melting Point Analysis : Determines purity (e.g., 194–196°C for Benzo[h]quinazolin-2-amine (12a)) .
  • Spectroscopy : 1^1H/13^13C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while IR confirms functional groups (e.g., NH2_2 stretches at ~3400 cm1^{-1}) .
  • Chromatography : TLC and HPLC monitor reaction progress and purity .

Q. What are the key physicochemical properties of this compound derivatives?

Properties include:

  • Solubility : Varies with substituents; e.g., Derazantinib (a derivative) dissolves in DMSO at ≥100 mg/mL .
  • Thermal Stability : High melting points (e.g., 223–225°C for 6-Bromobenzo[h]quinazolin-2-amine (12b)) indicate robust aromatic systems .
  • UV-Vis Profiles : λmax_{max} at 239/324 nm (Derazantinib) aids in quantification .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Substituent Effects : Fluorine or bromine atoms enhance kinase inhibition. Derazantinib (6-(2-fluorophenyl)-substituted) inhibits FGFR1-3 with IC50_{50} values of 1.8–4.5 nM, attributed to improved ATP-binding pocket interactions .
  • Ring Fusion : Cyclopenta-fused derivatives (e.g., 13c) show altered solubility and bioavailability due to increased planarity .

Q. What methodologies resolve contradictions in reported synthetic yields or biological data?

  • Yield Discrepancies : Low yields (e.g., 3–8% for 12a) may stem from side reactions or purification losses. Mitigation includes optimizing stoichiometry (e.g., excess K2_2CO3_3) or using high-boiling solvents (e.g., DMF) .
  • Biological Variability : IC50_{50} differences arise from assay conditions (e.g., cell type, ATP concentration). Standardized assays (e.g., kinase inhibition with 10 μM ATP) improve reproducibility .

Q. How can computational methods guide the design of novel this compound analogs?

  • Molecular Docking : Predicts binding modes to targets like FGFR1. For Derazantinib, simulations highlight hydrogen bonding with Ala508 and hydrophobic interactions with Phe489 .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity. Electron-withdrawing groups (e.g., -Br) often enhance potency .

Q. What advanced analytical techniques are critical for studying reaction intermediates?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms intermediate structures (e.g., hydrazinylbenzo[d]thiazoles in multi-step syntheses) .
  • In Situ IR Spectroscopy : Monitors real-time reaction progress (e.g., carbonyl reduction in annulation steps) .

Methodological Considerations

Q. How to troubleshoot low yields in Friedlaender Annulation reactions?

  • Step 1 : Verify reagent purity (e.g., anhydrous K2_2CO3_3).
  • Step 2 : Optimize temperature (70–80°C for cyclization).
  • Step 3 : Use scavengers (e.g., molecular sieves) to remove water, which can hydrolyze intermediates .

Q. What are best practices for evaluating kinase inhibition?

  • Assay Design : Use recombinant kinases, 10 μM ATP, and measure IC50_{50} via fluorescence polarization.
  • Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO) to validate results .

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